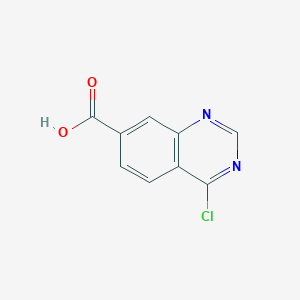

4-Chloroquinazoline-7-carboxylic acid

Vue d'ensemble

Description

4-Chloroquinazoline-7-carboxylic acid is a chemical compound with the molecular formula C9H5ClN2O2 and an average mass of 208.601 Da . It is a derivative of quinazoline, an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings .

Synthesis Analysis

The synthesis of quinazoline was first reported in 1895 by August Bischler and Lang through the decarboxylation of the 2-carboxy derivative (quinazoline-2-carboxylic acid) . In 1903, Siegmund Gabriel reported the synthesis of the parent quinazoline from o-nitrobenzylamine, which was reduced with hydrogen iodide and red phosphorus to 2-amino benzylamine . The reduced intermediate condenses with formic acid to yield dihydroquinazoline, which was oxidized to quinazoline .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 208.601 Da and the monoisotopic mass is 208.003952 Da .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has explored the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, including intermediate 7-chloro-2-phenyl-quinoline-4-carboxylic acid. This synthesis uses both conventional and microwave-irradiated methods, showing efficient production with high yields and shorter reaction times. The synthesized compounds demonstrate significant in vitro antimicrobial activity against a range of microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Multicomponent Crystals Formation

Another study focuses on the crystallization of triazole-linked 7-chloroquinoline antimalarials with carboxylic acid coformers, resulting in multicomponent crystalline materials. These materials demonstrate potential as alternatives to discarding ineffective antiplasmodial agents. Their physicochemical properties, including solubility and thermal stability, are also investigated, offering insights into the formation and utility of these multicomponent crystals (Clements et al., 2019).

Antimicrobial Activities of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones

The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities are also significant. These compounds exhibit good activity against several microorganisms, comparing favorably with standard drugs (Patel & Shaikh, 2011).

Organocatalytic Synthesis for Pharmacological Applications

Research on the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides reveals potential antinociceptive, anti-inflammatory, and anticonvulsant properties. This highlights a method for producing new heterocyclic compounds with pharmacological activities, demonstrating effectiveness in decreasing seizures and combating acute pain (Wilhelm et al., 2014).

Antioxidant Properties of 7-Chloroquinoline-1,2,3-triazoyl Carboxylates

A study on 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates indicates their in vitro antioxidant activity. These compounds show potential for reducing lipid peroxidation levels and nitric oxide scavenging activity, suggesting their use in producing new heterocyclic compounds with antioxidant properties (Saraiva et al., 2015).

Antioxidative or Prooxidative Effect of 4-Hydroxyquinoline Derivatives

Research has examined the relationship between the structure of 4-hydroxyquinoline derivatives, including 7-chloro-4-hydroxyquinoline, and their antioxidant effects against free-radical-initiated peroxidation. This study provides insights into the potential use of these compounds in medical applications, particularly in understanding their antioxidative or prooxidative roles (Liu, Han, Lin, & Luo, 2002).

Orientations Futures

There is a growing interest in the scientific community in the study of quinazoline derivatives due to their diverse range of biological properties . Future research may focus on exploring the potential applications of 4-Chloroquinazoline-7-carboxylic acid in various fields, including medicinal chemistry.

Mécanisme D'action

Target of Action

Quinazolinones, a class of compounds to which 4-chloroquinazoline-7-carboxylic acid belongs, are known to exhibit a broad spectrum of biological activities . They have been synthesized for medicinal purposes such as antimalarial and anticancer agents .

Mode of Action

Quinazolinones, in general, are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Quinazolinones are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The exact pathways and their downstream effects influenced by this compound would need further investigation.

Result of Action

Quinazolinones are known to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects . The specific effects of this compound would need further investigation.

Analyse Biochimique

Biochemical Properties

4-Chloroquinazoline-7-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves binding to enzyme active sites, which can lead to inhibition or activation of enzymatic activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a vital role in cell signaling pathways . This inhibition can affect downstream signaling events, leading to changes in cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation . This inhibition can result in changes in gene expression and cellular responses, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as inhibition of tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes.

Propriétés

IUPAC Name |

4-chloroquinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWMYFRHUCIZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671986 | |

| Record name | 4-Chloroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942507-89-3 | |

| Record name | 4-Chloroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1420079.png)

![Ethyl 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoate](/img/structure/B1420084.png)

![2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid](/img/structure/B1420087.png)

![4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1420090.png)

![2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B1420092.png)

![{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1420094.png)

![Ethyl 2,4-dioxo-4-[2-(trifluoromethyl)phenyl]butanoate](/img/structure/B1420096.png)